molecular formula C22H23Br4ClN10O4 B1263549 Axinellamine B

Axinellamine B

Cat. No.: B1263549
M. Wt: 846.6 g/mol
InChI Key: NDKURSLTVHZNHX-HDXYHMFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Axinellamine B is a complex dimeric pyrrole–imidazole alkaloid originally isolated from marine sponges such as Axinella sp. and other Haplosclerida species . This compound is offered for research use to investigate its promising and broad-spectrum antibacterial properties. Recent studies have identified this compound as an effective anti-tubercular agent, demonstrating activity against Mycobacterium tuberculosis . In vitro studies show a significant reduction of intracellular bacterial load in infected macrophages, highlighting its potential for tuberculosis research . Its antibacterial activity extends to a range of both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The exact mechanism of action is still under investigation, but studies suggest it causes secondary membrane destabilization and imparts an aberrant cellular morphology in bacteria, consistent with the inhibition of normal septum formation . Researchers can utilize this compound to probe its unique mode of action and for further development of novel antibacterial agents. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23Br4ClN10O4

Molecular Weight

846.6 g/mol

IUPAC Name

4,5-dibromo-N-[[(1R,2S,6R,10R,11S,12S,13S,14S)-4,8-diamino-14-chloro-13-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-2,10-dihydroxy-3,5,7,9-tetrazatetracyclo[9.3.0.01,5.06,10]tetradeca-3,7-dien-12-yl]methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C22H23Br4ClN10O4/c23-7-1-9(32-13(7)25)15(38)30-3-5-6(4-31-16(39)10-2-8(24)14(26)33-10)12(27)21-11(5)22(41)17(34-19(28)36-22)37(21)20(29)35-18(21)40/h1-2,5-6,11-12,17-18,32-33,40-41H,3-4H2,(H2,29,35)(H,30,38)(H,31,39)(H3,28,34,36)/t5-,6-,11+,12+,17-,18+,21+,22-/m1/s1

InChI Key

NDKURSLTVHZNHX-HDXYHMFUSA-N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@]34[C@H]2[C@]5([C@@H](N3C(=N[C@H]4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N3C(=NC4O)N)N=C(N5)N)O)Cl)CNC(=O)C6=CC(=C(N6)Br)Br

Synonyms

axinellamine B

Origin of Product

United States

Isolation and Dereplication Studies of Axinellamine B

Origin from Marine Organisms

Axinellamine B is a member of the pyrrole-imidazole alkaloids (PIAs), a class of marine natural products known for their structural complexity and biological activity. mdpi.comnih.gov These compounds are believed to serve a defensive ecological role for the organisms that produce them. mdpi.com

This compound was first isolated from an Australian marine sponge of the genus Axinella. mdpi.com Marine sponges belonging to the Axinella genus are recognized as a rich source of these unique pyrrole-imidazole alkaloids. nih.gov More recently, this compound has also been purified from a different marine sponge belonging to the order Haplosclerida, collected by trawling off the coast of Broome, Western Australia. mdpi.com This discovery highlights that the distribution of this compound may extend across different taxonomic groups of sponges.

Isolation SourceGenus/OrderLocation of Collection
Marine SpongeAxinella sp.Australia
Marine SpongeHaploscleridaOff the coast of Broome, Western Australia

Bioassay-Guided Fractionation Methodologies for Isolation

Bioassay-guided fractionation is a standard procedure used to isolate bioactive compounds from natural sources. nih.govmyfoodresearch.com This method involves a step-by-step separation of components from a crude extract, with each resulting fraction being tested for a specific biological activity. myfoodresearch.com The active fractions are then subjected to further separation until a pure, active compound is isolated. researchgate.netnih.gov

In the case of this compound's isolation from the Haplosclerida sponge, researchers utilized this methodology guided by anti-tubercular activity. mdpi.com The process began with high-throughput screening of a marine-derived fraction library against Mycobacterium smegmatis, a fast-growing relative of the tuberculosis bacterium. mdpi.com This initial screening identified promising fractions from the sponge extract.

The detailed fractionation process involved:

Extraction: The freeze-dried and ground sponge material was extracted to obtain a crude organic extract. mdpi.comnih.gov

Fractionation: The crude extract was then subjected to chromatographic techniques. For instance, reversed-phase High-Performance Liquid Chromatography (HPLC) was used to separate the extract into numerous fractions. mdpi.com

Bioassay: Each fraction was tested for its ability to inhibit mycobacterial growth. Potent inhibition was observed in fractions that eluted from the HPLC column at a specific time (~40 minutes). mdpi.com

Purification: The most active fractions were further purified, leading to the isolation of this compound as one of the responsible anti-tubercular agents. mdpi.com

This systematic approach ensures that the chemical isolation efforts are focused solely on the components of the extract that exhibit the desired biological effect, making it an efficient strategy for natural product discovery. mdpi.com

Spectroscopic Characterization for Structural Elucidation (Historical Context)

Following its isolation, the definitive structure of this compound was determined through a combination of spectroscopic techniques. mdpi.com In the historical context of natural product chemistry, structural elucidation relies on piecing together molecular connectivity and stereochemistry from data generated by various analytical methods.

For this compound, the primary techniques used included:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra were recorded. mdpi.com NMR provides detailed information about the chemical environment of hydrogen and carbon atoms, allowing chemists to deduce the carbon skeleton and the placement of protons within the molecule.

Mass Spectrometry (MS): Low-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS) data was used to determine the mass of the molecule and confirm its elemental formula. mdpi.com

Chiro-optical Data: These measurements provide information about the stereochemistry of the molecule, which is crucial as this compound has specific three-dimensional arrangements at its stereocenters (C-5 and C-9). mdpi.com

By comparing the NMR, MS, and chiro-optical data of the isolated compound with previously reported literature values for this compound, researchers were able to unequivocally confirm its identity. mdpi.com The only structural difference between Axinellamine A and this compound lies in the stereochemical configuration at positions C-5 and C-9. mdpi.com

Spectroscopic TechniquePurpose in Structural Elucidation of this compound
NMR Spectroscopy (¹H & ¹³C) Determined the molecular connectivity and carbon-hydrogen framework.
Mass Spectrometry (MS) Confirmed the molecular weight and elemental composition.
Chiro-optical Data Elucidated the absolute configuration of stereocenters (C-5, C-9).

Synthetic Strategies and Methodological Advancements for Axinellamine B

Total Synthesis Approaches

The total synthesis of Axinellamine B has been a subject of intense research, leading to the development of several distinct and ingenious strategies for the construction of its core structure. These approaches have not only provided access to this biologically significant molecule but have also spurred advancements in synthetic methodology.

First-Generation Syntheses

The initial forays into the total synthesis of this compound were marked by the creative application of established chemical transformations to assemble the molecule's challenging cyclopentyl core. These early routes, while often lengthy and low-yielding, were crucial in confirming the structure of the natural product and laying the groundwork for future, more efficient syntheses.

One of the earliest strategies directed towards the synthesis of this compound utilized the powerful Diels-Alder reaction to construct the fully functionalized cyclopentane (B165970) core. nih.gov The research group of Carreira and colleagues envisioned a convergent approach where a substituted diene and a dienophile would undergo a [4+2] cycloaddition to rapidly assemble the central carbocyclic ring with the desired stereochemistry. This strategy was predicated on the ability to subsequently elaborate the resulting cycloadduct into the complete this compound skeleton. A key challenge in this approach was the design and synthesis of the appropriately functionalized diene and dienophile to ensure the correct regiochemical and stereochemical outcome of the cycloaddition.

Strategy Key Reaction Research Group Notable Features
Core ConstructionDiels-Alder ReactionCarreiraEarly strategic use of [4+2] cycloaddition for cyclopentane core.
Core ConstructionDiels-Alder/Ozonolysis Ring ContractionBaranCombination of cycloaddition and oxidative cleavage for core assembly.

Inspired by the biosynthetic hypothesis proposed by Scheuer, an alternative approach centered on an oxidative ring-contraction was developed by the research group of Romo. nih.gov This strategy mimics a potential biosynthetic pathway where a larger carbocyclic precursor undergoes a rearrangement to form the compact cyclopentane core of this compound. The key transformation in this route is a skeletal rearrangement that is initiated by an oxidative process. This biomimetic approach offered a novel and elegant solution to the construction of the congested core of the molecule. The successful implementation of this strategy hinged on the careful selection of the starting material and the development of specific reaction conditions to induce the desired ring contraction with high fidelity. More recently, an asymmetric synthesis of Axinellamines A and B was achieved featuring a directed Scheuer rearrangement to establish the core structure. nih.gov

The Baran group, in their first-generation total synthesis, successfully employed an intramolecular aldol (B89426) reaction to forge the cyclopentyl core of this compound. nih.gov This approach involved the construction of a linear precursor containing two carbonyl functionalities strategically positioned to undergo a base-mediated cyclization. The resulting aldol adduct, a β-hydroxy ketone, could then be further manipulated to install the remaining functionalities of the core structure. A significant advantage of this strategy was the potential to control the stereochemistry of the newly formed stereocenters through careful substrate design and reaction optimization. This intramolecular aldol condensation proved to be a robust method for accessing the core of not only this compound but also related natural products like the massadines and palau'amine. nih.gov

Second-Generation and Scalable Syntheses

A significant breakthrough in the synthesis of this compound was the development of a second-generation approach by the Baran group that utilized the Pauson-Khand reaction as the key C-C bond-forming event. nih.gov This powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, allowed for the rapid and stereocontrolled construction of the cyclopentenone core of the molecule.

This strategy proved to be highly effective and enabled the gram-scale synthesis of this compound, a crucial achievement for further biological studies. nih.govnih.gov The success of this route was underpinned by several methodological advancements, including the development of an ethylene (B1197577) glycol-assisted Pauson-Khand reaction which improved the efficiency of the cycloaddition. nih.gov The reaction involved the coupling of a bis-allylic trimethylsilyl (B98337) ether with N-Boc-propargylamine. organic-chemistry.org The optimization of the Pauson-Khand reaction conditions was critical, with additives like N-methylmorpholine N-oxide (NMO) and ethylene glycol found to be essential for achieving a reasonable yield. organic-chemistry.orgnih.gov

Reactant 1 Reactant 2 Key Reagents/Conditions Product Yield Reference
Bis-allylic trimethylsilyl etherN-Boc-propargylamineCo2(CO)8, NMO, ethylene glycolCyclopentenone intermediateSensible Yield organic-chemistry.orgnih.gov

This Pauson-Khand-based synthesis represented a significant step forward in the practical production of this compound, demonstrating the power of modern synthetic methods to overcome the challenges posed by complex natural products.

Gram-Scale Synthetic Development

The advancement from laboratory-scale synthesis to gram-scale production of this compound has been a significant achievement, enabling more extensive biological evaluation. A pivotal second-generation synthesis strategy was developed to facilitate the production of this complex marine alkaloid in larger quantities. This scalable approach was instrumental in preparing the axinellamines on a gram scale. The core of this improved synthesis was the utilization of a Pauson-Khand reaction to construct the cyclopentyl core of the molecule, a departure from earlier methods that used an intramolecular aldol reaction. This revised strategy not only allowed for the synthesis of this compound but also proved effective for related compounds like massadines and palau'amine. The successful scale-up has been crucial, as it provides the necessary quantities of the compound for in-depth studies into its antibacterial properties.

Key Reaction Advantage Scale Reference
Pauson-Khand ReactionEnabled efficient construction of the cyclopentyl coreGram-scale
Intramolecular Aldol ReactionEarlier, less scalable methodLaboratory-scale
Asymmetric Synthetic Methodologies
Oxidative Rearrangement Strategies

A key transformation in the asymmetric synthesis of this compound is the oxidative rearrangement of a precursor to form the central cyclopentyl core with the desired spiro-configuration. This skeletal rearrangement, inspired by Scheuer's biosynthetic hypothesis, is often referred to as the Scheuer rearrangement. In one successful approach, treatment of an alcohol precursor with titanium tetraisopropoxide and tert-butyl hydroperoxide (TBHP) induces the desired oxidative ring-contraction to afford the axinellamine core. This method provides the desired spiro-configuration at the junction of the two rings. The successful application of this oxidative rearrangement is a cornerstone of the strategy, enabling the construction of the densely functionalized and stereochemically rich core of this compound.

Reagents Transformation Key Feature Reference
Ti(OiPr)4, TBHPScheuer rearrangementForms the axinellamine core with desired spiro-configuration
Anchimeric Chlorination Approaches

The introduction of the chlorine atom at the C13 position with the correct stereochemistry is a significant challenge in the synthesis of this compound. This has been overcome using an anchimeric chlorination approach. This strategy relies on the principle of anchimeric assistance, where a neighboring nitrogen atom participates in the displacement of a leaving group, ensuring the stereoretentive introduction of the chloride. In practice, a hydroxyl group at the target position is first converted into a good leaving group, such as a mesylate by reacting it with mesyl chloride (MsCl). The subsequent reaction with a chloride source, such as tetrabutylammonium (B224687) chloride, proceeds through a proposed phosphonium (B103445) aziridine (B145994) intermediate, leading to the desired chlorinated product with retention of configuration. This method has been shown to be effective in the synthesis of this compound and related alkaloids.

Common Intermediate Synthesis for Related Pyrrole-Imidazole Alkaloids

The structural similarities between this compound and other dimeric pyrrole-imidazole alkaloids, such as the massadines and palau'amine, have prompted the development of synthetic strategies that utilize a common intermediate. This convergent approach offers an efficient pathway to a range of related natural products. A key intermediate has been designed and synthesized that can be elaborated to furnish the axinellamines, massadines, and palau'amine. For instance, an azidoimidazole has been employed as a common intermediate for the synthesis of both axinellamines and massadines. This strategy streamlines the synthetic process and allows for the divergent production of these complex molecules from a single, advanced precursor. The development of a scalable and stereocontrolled synthesis of such a common intermediate represents a significant advance in the field.

Key Methodological Advances in this compound Synthesis

The total synthesis of this compound has been marked by several key methodological advances that have enabled its efficient and scalable production. These innovations have addressed the significant challenges posed by the molecule's complex, polycyclic structure. Among these breakthroughs are an ethylene glycol-assisted Pauson-Khand cycloaddition, a Zn/In-mediated Barbier-type reaction, and a TfNH₂-assisted chlorination-spirocyclization. These methods have collectively contributed to a more practical and efficient route to this compound.

Ethylene Glycol-Assisted Pauson-Khand Cycloaddition

A significant breakthrough in the synthesis of this compound was the development of an ethylene glycol-assisted Pauson-Khand cycloaddition. This reaction is used to construct the cyclopentenone core of the molecule from simpler acyclic precursors. The intermolecular Pauson-Khand reaction, while powerful, is often limited in scope, particularly with unactivated alkenes. However, it was discovered that the addition of ethylene glycol as an additive, in conjunction with an N-oxide promoter like N-methylmorpholine N-oxide (NMO), dramatically improves the yield of the cycloaddition. In the synthesis of an intermediate for this compound, the use of ethylene glycol increased the reaction yield from a modest 15-25% to a much more synthetically useful 46-58%. This enhancement has been a critical factor in the development of a gram-scale synthesis of the natural product.

Reaction Promoter/Additive Yield Improvement Significance Reference
Intermolecular Pauson-Khand CycloadditionNMO / Ethylene GlycolFrom 15-25% to 46-58%Enabled scalable synthesis of the cyclopentenone core

Metal-Mediated Barbier-Type Reactions (e.g., Zn/In)

A pivotal step in a scalable and stereocontrolled total synthesis of this compound involves a desymmetrizing Barbier-type reaction. nih.govorganic-chemistry.org This organometallic reaction creates a crucial carbon-carbon bond by coupling an alkyl halide with a carbonyl group. wikipedia.org In the synthesis of an advanced intermediate for this compound, a chemoselective Barbier reaction was developed to allylate an aldehyde using a cyclic allyl chloride. researchgate.net

Initial attempts using single metals such as Zinc (Zn), Indium (In), Tin (Sn), or Iron (Fe) under anhydrous conditions were unsuccessful. nih.gov The breakthrough came with the discovery that a combination of Zn and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) could produce the desired product, although in low yields. nih.govnih.gov Extensive optimization revealed that a synergistic bimetallic system of both Zn and In, in the presence of a 6% aqueous NH₄Cl solution, dramatically improved the reaction's efficacy. nih.gov This novel combination not only increased the chemical yield significantly but also reduced the required reaction time. nih.gov To the best of our knowledge, the synergistic use of Zn and In in a Barbier reaction was unprecedented at the time of this discovery. nih.gov

This specific transformation was instrumental in preparing a key intermediate on a gram scale, demonstrating the robustness and efficiency of this newly developed protocol. nih.gov The reaction successfully converted a triol-derived bis-chloride into the desired homoallylic alcohol, a critical precursor for the subsequent spirocyclization step. nih.govorganic-chemistry.org

Table 1: Conditions for the Zn/In-Mediated Barbier-Type Reaction
ParameterConditionReference
MetalsZinc (Zn) and Indium (In) nih.gov
Solvent/Additive6% aqueous Ammonium Chloride (NH₄Cl) nih.gov
Key OutcomeDramatically increased yield (61% overall from the precursor diol) and reduced reaction time. nih.gov
ScaleSuccessfully performed on a 4.1 gram scale. nih.gov

Trifluoromethanesulfonamide-Assisted Chlorination-Spirocyclization

The construction of the densely functionalized spirocyclic core of this compound represents one of the most significant synthetic hurdles. A novel and highly stereoselective method was developed, termed the Trifluoromethanesulfonamide (B151150) (TfNH₂)-assisted chlorination-spirocyclization. nih.govnih.gov This key transformation assembles the two most challenging stereocenters of the fully substituted cyclopentane framework in a single, efficient step. nih.gov

The reaction involves treating an allylic guanidine (B92328) precursor with a chlorinating agent in the presence of TfNH₂ as a catalyst. organic-chemistry.orgacs.org The proposed mechanism speculates that the reaction proceeds via a stereoselective chloronium ion formation. acs.org This stereoselectivity is thought to arise from the steric interaction between the incoming chlorine source and a neighboring methylene (B1212753) azide (B81097) functionality on the substrate. nih.gov The pendant guanidine group then performs an anti-displacement to complete the spirocyclization. acs.org

Using tert-butyl hypochlorite (B82951) as the chlorinating agent and TfNH₂ as the catalyst, the desired spirocycle was formed in excellent yield and, critically, as a single diastereoisomer. organic-chemistry.org NMR studies suggest that the trifluoromethanesulfonamide catalyst acts on the substrate rather than the chlorinating agent. organic-chemistry.org This methodological advancement was crucial for producing a key spirocyclic intermediate efficiently and with complete stereocontrol, paving the way for the gram-scale synthesis of the axinellamines. nih.govnih.gov

Table 2: Key Features of the TfNH₂-Assisted Chlorination-Spirocyclization
ComponentDescriptionReference
SubstrateAllylic guanidine nih.gov
CatalystTrifluoromethanesulfonamide (TfNH₂) organic-chemistry.org
Chlorinating Agenttert-butyl hypochlorite organic-chemistry.org
Stereochemical OutcomeFormation of a single diastereoisomer organic-chemistry.org

Stereocontrolled Functional Group Interconversions

Beyond the key bond-forming reactions, the successful synthesis of this compound relies on a series of stereocontrolled functional group interconversions (FGIs). nih.gov These steps are essential for installing the correct functionality and stereochemistry throughout the complex molecular architecture.

One such critical FGI is the Luche reduction of a cyclopentenone intermediate. This reaction, using sodium borohydride (B1222165) (NaBH₄) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O), accomplishes a 1,2-reduction of the ketone and concomitant desilylation in a single pot, yielding a key triol precursor for the Barbier reaction. nih.gov

Following the formation of the spirocyclic core, further FGIs are required to complete the synthesis. These include the reaction of the spiroaminoketal with cyanamide, followed by an oxidation of the resulting 2-aminoimidazole moiety with dimethyldioxirane (B1199080) (DMDO). nih.gov A subsequent dehydrative cyclization with trifluoroacetic acid (TFA) furnishes the tetracyclic core. The final steps involve the conversion of a resulting mixture of epimers into the distinct stereochemistries of Axinellamine A and this compound. nih.gov For instance, after separation, an oxidative cyclization using AD-mix-α on a precursor established the N4–C5 linkage and provided the complete this compound skeleton with high diastereoselectivity (d.r. > 10:1). nih.gov This highlights how the choice of reagents in key FGI steps dictates the final stereochemical outcome.

Table 3: Examples of Stereocontrolled Functional Group Interconversions
TransformationReagentsPurposeReference
1,2-Reduction and DesilylationNaBH₄, CeCl₃·7H₂OStereoselective reduction of a cyclopentenone to a triol. nih.gov
Oxidative CyclizationDimethyldioxirane (DMDO)Oxidation of a 2-aminoimidazole intermediate. nih.gov
Diastereoselective Oxidative CyclizationAD-mix-αFormation of the final this compound skeleton with >10:1 diastereomeric ratio. nih.gov

Biological Activity Profiling of Axinellamine B

Antimicrobial Activity Spectrum

Recent investigations have repositioned Axinellamine B as a compound with notable broad-spectrum antibacterial capabilities, active against both Gram-positive and Gram-negative bacteria. acs.orgthieme-connect.comacs.org

Efficacy Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

This compound has demonstrated efficacy against Gram-positive bacteria. acs.orgacs.org Early reports noted its activity against Bacillus subtilis, with minimum inhibitory concentrations (MICs) in the range of 15–30 μM. acs.orgacs.orgmdpi.com More comprehensive studies have confirmed its activity against various Gram-positive strains, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). acs.orgacs.org Specifically, it has shown effectiveness against both hospital-acquired (N315) and community-acquired (USA300) MRSA strains. acs.org

Efficacy Against Gram-Negative Bacteria (e.g., Escherichia coli, Helicobacter pylori)

Contrary to initial findings which reported a lack of bioactivity against Helicobacter pylori at a concentration of 1 mM, later studies have established that this compound is indeed active against Gram-negative bacteria, including Escherichia coli. acs.orgacs.orgmdpi.com This broad-spectrum activity is a significant finding, as Gram-negative pathogens are often more challenging to treat due to their complex cell wall structure. acs.orgacs.org The mechanism of action appears to involve, at least in part, the inhibition of normal septum formation, leading to aberrant cellular morphology in E. coli. acs.org

Selectivity for Prokaryotic versus Eukaryotic Cells

A crucial aspect of any potential antimicrobial agent is its selective toxicity, meaning it should target microbial cells while sparing host cells. libretexts.org this compound exhibits a degree of selectivity for prokaryotic cells over eukaryotic cells. acs.org Research has shown that the minimum inhibitory concentration of this compound against the eukaryotic fungus Candida albicans is significantly higher (at least 2- to 32-fold) than against the bacteria tested, indicating a favorable therapeutic window. acs.orgacs.org Furthermore, studies on mammalian cells, specifically RAW264.7 macrophages, showed no toxicity at concentrations up to 25 µM. nih.govmdpi.com This selectivity is a key characteristic, as prokaryotic cells offer unique structural and metabolic targets not present in eukaryotes. libretexts.orgsavemyexams.com

Influence of Environmental Factors on Activity (e.g., Carbon Source, Protein)

The antimicrobial efficacy of this compound can be significantly influenced by environmental conditions. nih.govd-nb.infojuniperpublishers.com One major factor is the presence of proteins. Studies have shown that the antibacterial activity of this compound is progressively diminished by the addition of 3% to 50% human serum, suggesting that significant protein binding may limit its effectiveness in a physiological context. acs.orgacs.org

Conversely, the composition of the growth medium, particularly the carbon source, plays a critical role. nih.gov Research on its anti-tubercular activity revealed that removing complex carbon sources like Tween-80 and glucose from the medium led to a dramatic increase in potency, reducing the MIC by up to 30-fold. nih.gov This suggests that the availability and type of carbon can drastically alter bacterial sensitivity to the compound. nih.gov

Anti-Tubercular Activity

Beyond its general antibacterial properties, this compound has emerged as a promising anti-tubercular agent. nih.govnih.govuq.edu.au

Inhibition of Mycobacterium tuberculosis Growth

This compound has been identified as an effective inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.govresearchgate.net In standard complex growth media (7H9s), this compound exhibited a 90% minimum inhibitory concentration (MIC90) of 15 µM. nih.govnih.govresearchgate.net

The potency of this compound against M. tuberculosis is highly dependent on the culture conditions. nih.govresearchgate.net As mentioned previously, its activity is significantly enhanced in minimal growth media. The MIC90 was reduced to 0.8 µM upon the removal of protein and complex carbon sources. nih.govnih.govresearchgate.net This finding is particularly relevant as the intracellular environment where M. tuberculosis resides is characterized by low protein and simple carbon sources. nih.gov Furthermore, in studies using infected RAW264.7 macrophages, treatment with this compound resulted in a significant reduction of the intracellular bacterial load by more than five-fold, with no apparent cytotoxicity to the host cells at a concentration of 25 µM. nih.govresearchgate.net

Table 1: Antimicrobial Activity of this compound

Organism Strain Activity (MIC) Reference
Bacillus subtilis - 15–30 μM acs.orgacs.orgmdpi.com
Staphylococcus aureus MRSA (N315) Active acs.org
Staphylococcus aureus MRSA (USA300) Active acs.org
Escherichia coli - Active acs.orgacs.org
Helicobacter pylori - Inactive at 1 mM acs.orgmdpi.com
Candida albicans - MIC is 2- to 32-fold higher than bacteria acs.orgacs.org
Mycobacterium tuberculosis - 15 µM (MIC90 in complex media) nih.govnih.govresearchgate.net
Mycobacterium tuberculosis - 0.8 µM (MIC90 in minimal media) nih.govnih.govresearchgate.net

Reduction of Intracellular Mycobacterium tuberculosis Load

Research into the biological activity of this compound has demonstrated its potential as an anti-tubercular agent, particularly its effectiveness in reducing the intracellular burden of Mycobacterium tuberculosis. Studies have shown that this marine alkaloid can significantly decrease the number of viable bacteria within infected macrophages, the primary host cells for this pathogen.

Bioassay-guided fractionation of an organic extract from a Haplosclerida sponge identified this compound as a potent anti-tubercular compound. mdpi.comuq.edu.auaminer.org In experiments involving macrophages infected with M. tuberculosis, treatment with this compound resulted in a substantial reduction of the intracellular bacterial load. mdpi.comuq.edu.aunih.gov Specifically, after 24 hours of treatment, a greater than 5-fold reduction in intracellular M. tuberculosis was observed. mdpi.comuq.edu.aunih.gov This corresponds to an approximate 90% decrease in the number of intracellular bacteria following treatment. mdpi.comnih.gov

The effectiveness of this compound is particularly pronounced in conditions that mimic the intracellular environment, which is characterized by low protein and simple carbon sources. mdpi.comnih.gov While the minimum inhibitory concentration (MIC90) of this compound against M. tuberculosis was determined to be 15 µM in a standard complex growth medium, this value was significantly lower at 0.8 µM in a minimal growth medium. mdpi.comuq.edu.auaminer.orgnih.gov This suggests that the compound's activity is enhanced in the nutrient-limited conditions found within host cells. mdpi.com

Importantly, the significant reduction in intracellular bacterial numbers was achieved at concentrations that showed no apparent toxicity to the mammalian host cells. mdpi.comuq.edu.aunih.gov

Research Findings on Intracellular Activity

ParameterResultSource(s)
Cell Line Used RAW264.7 macrophages mdpi.com
Treatment Duration 24 hours mdpi.com
Reduction in Intracellular M. tuberculosis >5-fold mdpi.comuq.edu.aunih.gov
Percentage Reduction ~90% mdpi.comnih.gov

Mechanistic Elucidation of Axinellamine B S Biological Actions

Hypothesized Interactions with Cellular Components

The precise mechanism of action for Axinellamine B is not yet fully elucidated, but research points to several key interactions with bacterial cells.

Membrane Destabilization Effects

To investigate the effect on bacterial membranes, a common method is the liposome (B1194612) leakage assay. uminho.ptnih.gov This technique uses liposomes—small, artificial vesicles made of a lipid bilayer—to mimic a cell membrane. A fluorescent dye is encapsulated within the liposomes at a high concentration, which causes self-quenching and limits fluorescence. If a compound disrupts the liposome membrane, the dye leaks out, becomes diluted in the surrounding medium, and its fluorescence increases. nih.govthermofisher.com This allows researchers to quantify the extent of membrane permeabilization. Different types of dyes can be used, such as sulforhodamine B or a fluorophore/quencher pair like ANTS and DPX. nih.govthermofisher.com

In studies with a related compound, Axinellamine A, experiments on E. coli showed that outer membrane permeabilization was delayed compared to the lytic peptide melittin, supporting the idea that membrane disruption is not the primary mechanism. acs.org

Impact on Bacterial Cell Morphology (e.g., Inhibition of Septum Formation)

A significant effect of this compound is its impact on bacterial cell morphology, which is consistent with the inhibition of normal septum formation during cell division. acs.orgresearchgate.netacs.orgnih.govfigshare.complos.org When treated with this compound, bacteria such as E. coli exhibit an aberrant morphology characterized by elongated and, in some cases, branched forms. acs.org This phenotype is a hallmark of defects in septation, the process by which a new cell wall is formed between dividing cells. acs.org

Interestingly, in some studies, the axinellamine-treated cells reverted to a normal morphology after one hour, a phenomenon also observed with the related marine alkaloid sceptrin (B1680891). acs.orgacs.orgnih.gov

OrganismObserved Morphological ChangeReference
E. coliElongated and branching forms acs.org

Potential Interference with Central Carbon Metabolism in Mycobacteria

Research into the anti-tubercular properties of this compound has led to the hypothesis that it may interfere with the central carbon metabolism of mycobacteria. mdpi.comnih.govresearchgate.net This is supported by the observation that the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis is significantly lower in minimal media with simple carbon sources compared to complex media. mdpi.comnih.govresearchgate.net

The central carbon metabolism is crucial for the survival and pathogenesis of M. tuberculosis, which adapts its metabolism to utilize host-derived carbon sources like cholesterol and fatty acids. nih.govnih.gov The enhanced efficacy of this compound in simpler carbon environments suggests a potential disruption of key metabolic pathways. mdpi.comnih.govresearchgate.net

CompoundOrganismGrowth MediumMIC90 (µM)Reference
This compoundM. tuberculosisComplex (7H9s)15 nih.gov
This compoundM. tuberculosisMinimal (no protein/complex carbon)0.8 nih.gov
Axinellamine AM. tuberculosisComplex (7H9s)18 nih.gov
Axinellamine AM. tuberculosisMinimal (no protein/complex carbon)0.6 nih.gov

Influence of Cell Envelope Remodeling on Cellular Import

An alternative or complementary hypothesis to the interference with central carbon metabolism is that the remodeling of the mycobacterial cell envelope in the presence of simple carbon sources could lead to enhanced import of this compound into the bacterial cell. mdpi.comnih.govresearchgate.net The mycobacterial cell envelope is a complex and dynamic structure, and its composition can be altered in response to environmental conditions, which in turn can affect its permeability to various compounds. researchgate.net

Biochemical Targets and Pathways (Unidentified or Putative)

While the specific biochemical targets of this compound have not yet been definitively identified, its structural complexity and biological activity place it within the broader class of pyrrole-imidazole alkaloids. nih.govnih.govnih.gov These natural products are known for their diverse and potent biological activities, often targeting fundamental cellular processes. nih.govnih.gov

The observed effects on bacterial morphology and the potential interference with central carbon metabolism suggest that this compound may interact with proteins involved in cell division or key metabolic enzymes. acs.orgmdpi.comnih.gov However, further research, such as affinity chromatography, proteomics, and genetic screening, is required to isolate and identify the specific molecular targets of this compound and to fully elucidate the pathways through which it exerts its antibacterial effects. The unique structure of the axinellamines, with their densely functionalized polycyclic core, presents a compelling scaffold for the development of new therapeutic agents, making the identification of their cellular targets a high priority. acs.orgnih.gov

Structure Activity Relationship Sar Studies of Axinellamine B and Analogues

Influence of Stereochemistry on Biological Activity (e.g., C-5 and C-9 Configurations)

The stereochemistry of the axinellamine core is a critical determinant of its biological activity. Axinellamine B and its diastereomer, Axinellamine A, differ only in the stereochemical configurations at the C-5 and C-9 positions. researchgate.netmdpi.comresearchgate.net This subtle structural variance has been a focal point of SAR studies.

Initial reports suggested differing bioactivities, with one study noting mild effectiveness for this compound against Helicobacter pylori and Bacillus subtilis, while Axinellamine A showed no activity. researchgate.netacs.org However, more recent and comprehensive evaluations have revealed that both Axinellamine A and B possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netacs.org

Specifically, in the context of anti-tubercular activity, both compounds exhibit comparable potency. This compound was found to have a minimum inhibitory concentration (MIC) of 15 µM against Mycobacterium tuberculosis, while Axinellamine A had a slightly higher MIC of 18 µM under standard conditions. mdpi.comresearchgate.net Interestingly, the efficacy of both compounds was significantly enhanced in a minimal media environment, with the MIC for Axinellamine A dropping to 0.6 µM and for this compound to 0.8 µM. researchgate.netmdpi.com These findings suggest that while the stereochemistry at C-5 and C-9 does influence the potency to some extent, it is not a complete determinant for the presence or absence of anti-tubercular activity. The rigid and complex three-dimensional architecture conferred by the eight contiguous stereocenters within the tetracyclic core is believed to be fundamentally important for its interaction with biological targets.

The following table summarizes the comparative anti-tubercular activity of Axinellamine A and B.

CompoundC-5 ConfigurationC-9 ConfigurationAnti-tubercular MIC (Standard Media)Anti-tubercular MIC (Minimal Media)
Axinellamine A α-Hα-OH18 µM mdpi.comresearchgate.net0.6 µM researchgate.netmdpi.com
This compound β-Hβ-OH15 µM mdpi.comresearchgate.net0.8 µM researchgate.netmdpi.com

Modifications of the Core Polycyclic Skeleton

Alterations to the core polycyclic skeleton of this compound have been a key strategy in SAR studies to probe the importance of the central scaffold for biological activity. The complex, densely functionalized hexacyclic architecture presents significant synthetic challenges, but also offers multiple points for modification.

Synthetic efforts have led to the creation of analogues with modified core structures. For instance, the synthesis of the carbocyclic core of massadine, a related alkaloid, has been achieved. researchgate.net Massadine shares a similar tetracyclic core with the axinellamines but differs in its oxidation states and certain functional groups. The exploration of such related skeletons helps to delineate the essential structural components for bioactivity.

Furthermore, the development of synthetic routes to the key spirocyclic intermediate of the axinellamines has enabled the production of various analogues. acs.org One notable study reported the synthesis of 3,7-epi-axinellamine analogues, allowing for an investigation into the impact of stereochemistry at other positions within the core. acs.org The ability to construct the CDE tricyclic ring core and the ABDE tetracyclic ring core through innovative cascade reactions has opened avenues for producing a wider range of core-modified analogues for biological evaluation. researchgate.net These synthetic achievements are critical for building a comprehensive SAR profile and identifying the pharmacophore of this natural product family. researchgate.net

Peripheral Substituent Effects (e.g., Halogenation)

The nature and position of peripheral substituents, particularly halogens, on the pyrrole (B145914) carboxamide side chains play a significant role in modulating the biological activity of this compound. The natural product itself features two dibromopyrrole carboxamide moieties.

The development of diastereoselective, substrate-controlled halogenation/ring contraction sequences has provided access to not only the naturally occurring chlorinated axinellamine core but also unnatural brominated and iodinated versions. researchgate.net This provides a powerful tool to systematically evaluate the effect of different halogens at this position. The synthesis of such analogues is crucial for determining whether halogenation is essential for activity and how it influences properties like target binding and membrane permeability. nih.gov The ability to synthesize axinellamines deficient in certain halogens provides valuable probes for medicinal and biochemical research. nih.gov

Design and Synthesis of this compound Analogues for SAR Probing

The design and synthesis of this compound analogues are central to conducting thorough SAR studies. Given the low natural abundance of these compounds, chemical synthesis is the only viable method to procure sufficient quantities for biological testing and to create structural variations. acs.orgnih.gov

Numerous synthetic strategies have been developed to access the complex axinellamine skeleton and its analogues. researchgate.netnih.gov These routes often feature key reactions such as the Pauson-Khand cycloaddition, oxidative rearrangements, and intramolecular aldol (B89426) reactions to construct the cyclopentyl core. nih.govresearchgate.net A scalable synthesis reported by the Baran group has been instrumental in enabling detailed biological studies by providing gram-scale quantities of axinellamines. acs.orgresearchgate.net

The design of analogues for SAR probing often focuses on several key areas:

Simplification of the core structure: To identify the minimal pharmacophore and improve synthetic accessibility.

Modification of stereocenters: To understand the optimal three-dimensional arrangement for activity.

Variation of peripheral groups: Particularly the halogen substituents and the guanidine (B92328) moieties, to fine-tune activity and selectivity. nih.gov

For example, libraries of analogues based on the simpler oroidin (B1234803) template have been synthesized to probe the role of the 2-aminoimidazole moiety in biofilm inhibition, providing insights that can be applied to the more complex dimeric structures like this compound. nih.govsemanticscholar.org The development of efficient synthetic routes, such as those employing ethylene (B1197577) glycol-assisted cycloadditions and TfNH2-assisted chlorination-spirocyclization, facilitates the rapid generation of diverse analogues for comprehensive SAR exploration. researchgate.netorganic-chemistry.org

Computational Approaches in SAR (e.g., Molecular Docking)

Computational methods are increasingly being employed to complement experimental SAR studies of complex natural products like this compound. These in silico approaches can provide valuable insights into the potential binding modes of these molecules and help rationalize observed biological activities. oncodesign-services.com

Molecular docking, a key computational technique, can be used to predict the interactions between axinellamine analogues and their putative biological targets. By modeling how different structural modifications—such as changes in stereochemistry, core structure, or peripheral substituents—affect the binding affinity and orientation within a target's active site, researchers can prioritize the synthesis of the most promising compounds. oncodesign-services.com

While specific molecular docking studies focused solely on this compound are not extensively detailed in the provided context, the general application of these methods in SAR is well-established. oncodesign-services.com For related marine guanidine alkaloids, computational studies have been part of the effort to understand their mechanism of action. scispace.commdpi.com These approaches, often part of a Design-Make-Test-Analyze (DMTA) cycle, use software to build predictive models (QSAR) that link chemical structure to biological activity. oncodesign-services.com Such models can help identify activity cliffs, where small structural changes lead to significant shifts in potency, and guide the design of new analogues with improved properties. oncodesign-services.com

Future Directions and Translational Research Potential

Advanced Medicinal Chemistry Efforts Towards Novel Antimicrobial Agents

The promising antimicrobial profile of Axinellamine B, particularly its activity against Mycobacterium tuberculosis, underscores its potential as a lead compound for the development of new antimicrobial drugs. mdpi.comuq.edu.auresearchgate.net Initial studies revealed that while this compound alone has moderate activity, its efficacy is significantly enhanced in environments with low protein and simple carbon sources, mimicking the intracellular conditions where pathogens like M. tuberculosis reside. mdpi.comuq.edu.auresearchgate.net

Future medicinal chemistry endeavors will likely focus on systematic structure-activity relationship (SAR) studies to optimize the antimicrobial potency and pharmacokinetic properties of the axinellamine scaffold. nih.gov Key areas for modification could include:

Halogenation Patterns: Investigating the impact of different halogen substituents on the pyrrole (B145914) rings to enhance target engagement and cell permeability.

Side-Chain Modifications: Altering the length and functionality of the side chains to improve solubility, reduce protein binding, and enhance interaction with bacterial targets. nih.govacs.org

Stereochemical Variations: Synthesizing and evaluating different stereoisomers to understand the impact of the core's three-dimensional structure on biological activity. mdpi.comnih.gov

A significant finding was the re-evaluation of synthetic (racemic) axinellamines, which demonstrated promising activity against both Gram-positive and Gram-negative bacteria, a broader spectrum than initially reported. nih.govacs.org This highlights the importance of chemical synthesis in providing sufficient material for thorough biological testing. nih.govacs.org The antibacterial activity of this compound is, however, diminished in the presence of human serum, suggesting significant protein binding that will need to be addressed in future analog designs. nih.govacs.org

Table 1: Antimicrobial Activity of this compound

OrganismMIC (µM)Notes
Mycobacterium tuberculosis15In standard media. mdpi.comuq.edu.auresearchgate.net
Mycobacterium tuberculosis0.8In minimal media. mdpi.comuq.edu.auresearchgate.net
Bacillus subtilis15-30 mdpi.comnih.govacs.org
Helicobacter pylori~1000Initially reported as having minimal activity. nih.govacs.org

Development of Chemical Probes for Biological Target Identification

A critical aspect of translating this compound into a therapeutic agent is the precise identification of its molecular targets within bacterial cells. While the exact mechanism of action is not fully elucidated, studies suggest that axinellamines may disrupt the bacterial membrane and inhibit normal cell division. nih.govacs.orgacs.org Treatment of E. coli with axinellamine results in an altered, elongated morphology, a phenotype often associated with defects in cell septation. mdpi.comnih.govacs.orgacs.org

To pinpoint the specific cellular components that this compound interacts with, the development of chemical probes is essential. These probes would be analogs of this compound modified with a reporter tag, such as a fluorescent dye or a photo-affinity label. These tagged molecules can be used in various biochemical and proteomic experiments to isolate and identify their binding partners. The synthesis of such probes, while challenging due to the complexity of the axinellamine core, is a crucial next step. researchgate.net

Optimization of Synthetic Routes for Analog Library Generation

The limited availability of this compound from its natural marine source necessitates the development of efficient and scalable total syntheses. nih.govacs.org While several total syntheses of axinellamines have been reported, optimizing these routes to facilitate the rapid generation of diverse analog libraries is a key future direction. nih.govthieme-connect.comorganic-chemistry.org

Recent advancements in synthetic methodology have already improved the efficiency of producing the axinellamine core. organic-chemistry.orgacs.orgresearchgate.net For instance, a Pauson-Khand reaction has been utilized to construct a key cyclopentenone intermediate, and a trifluoromethanesulfonamide-assisted chlorination-spirocyclization has enabled stereocontrolled formation of the spirocyclic core. organic-chemistry.orgacs.orgresearchgate.net Further refinements to these and other synthetic strategies will be instrumental in enabling extensive SAR studies. nih.gov The ability to produce gram-scale quantities of axinellamine and its analogs is a prerequisite for in-depth biological evaluation and preclinical development. thieme-connect.comacs.orgresearchgate.net

Exploration of Additional Biological Activities and Therapeutic Applications

While the primary focus has been on the antimicrobial properties of this compound, its complex and unique chemical structure suggests the potential for other biological activities. Pyrrole-imidazole alkaloids as a class are known for a wide range of bioactivities, including anti-inflammatory, immunosuppressive, and cytotoxic effects. nih.govdntb.gov.ua

Preliminary studies have hinted at the potential for axinellamines to exhibit cytotoxic effects against cancer cell lines. researchgate.net For instance, related pyrrole-imidazole alkaloids have shown activity against various cancer cell lines. researchgate.net Therefore, a systematic evaluation of this compound and its synthetic analogs against a panel of cancer cell lines is a logical and promising avenue for future research. Identifying the molecular targets and mechanisms underlying any observed anticancer activity could open up entirely new therapeutic applications for this fascinating marine natural product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.